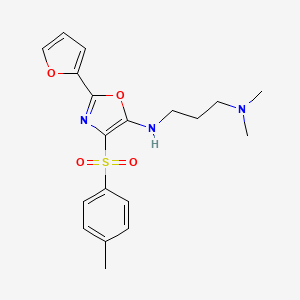

N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine

Description

N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine is a tertiary amine derivative featuring a propane-1,3-diamine backbone with dimethyl groups at the N3 position and a substituted oxazole ring at the N1 position. The oxazole moiety is functionalized with a furan-2-yl group and a tosyl (p-toluenesulfonyl) group, which confer distinct electronic and steric properties.

The tosyl group is a strong electron-withdrawing moiety, which may enhance reactivity in nucleophilic substitution or cross-coupling reactions. The N3,N3-dimethyl groups increase lipophilicity, which could improve membrane permeability in pharmacological contexts .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-14-7-9-15(10-8-14)27(23,24)19-18(20-11-5-12-22(2)3)26-17(21-19)16-6-4-13-25-16/h4,6-10,13,20H,5,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWODRBXRFNTRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine typically involves multiple steps. One common route starts with the preparation of the furan-2-yl and tosyl-substituted oxazole intermediates. These intermediates are then coupled with N3,N3-dimethylpropane-1,3-diamine under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The oxazole ring can be reduced to form corresponding amines.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the oxazole ring can produce amines.

Scientific Research Applications

N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The propane-1,3-diamine scaffold is a common feature among analogs, but variations in the N1 substituent dictate their chemical behavior and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Observations :

- Tosyl vs. Benzodioxole : The tosyl group in the target compound enhances electrophilicity compared to the electron-rich benzodioxole in ’s analog, which may explain the latter’s discontinuation due to instability .

- Furan vs. Pyrrole : The furan’s oxygen atom vs. pyrrole’s nitrogen in HL3 () alters coordination chemistry. HL3 forms stable Pd(II) complexes for polymerization catalysis, whereas the target compound’s furan may favor π-stacking in biological targets .

- Dimethyl Groups : The N3,N3-dimethyl groups are conserved across analogs, suggesting their role in modulating solubility and steric hindrance.

Biological Activity

N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.

- Tosyloxazole moiety : Imparts stability and may influence binding affinity.

- Dimethylpropane diamine backbone : Provides a flexible structure that can interact with various biomolecules.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, specifically monoamine oxidases (MAOs).

Inhibition of Monoamine Oxidases

Research indicates that derivatives of compounds similar to this compound exhibit selective inhibition of MAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine. For instance, a related compound demonstrated an IC50 value of 5.16 μM against MAO-B, indicating significant inhibitory potential compared to standard inhibitors like clorgyline and moclobemide .

Case Studies

- Neuroprotective Effects : In vivo studies have shown that compounds with similar structures can enhance synaptic transmission and long-term potentiation in the hippocampus, suggesting potential neuroprotective effects. These findings are critical for developing treatments for neurodegenerative diseases .

- ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of related compounds have been evaluated using computational methods. These studies indicate favorable pharmacokinetic properties, suggesting good intestinal absorption and brain penetration capabilities .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H20N4O3S |

| Molecular Weight | 320.41 g/mol |

| IC50 (MAO-B) | 5.16 μM |

| Selectivity Ratio | >19 (no inhibition of MAO-A) |

Q & A

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Analog synthesis : Replace the tosyl group with mesyl or nosyl derivatives to modulate electron-withdrawing effects. Assess antimicrobial activity via MIC assays (e.g., against S. aureus).

- Docking simulations : Use AutoDock Vina to predict binding affinity with bacterial DNA gyrase (PDB: 2XCT). The furan ring’s planarity enhances π-stacking with Tyr-122 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.